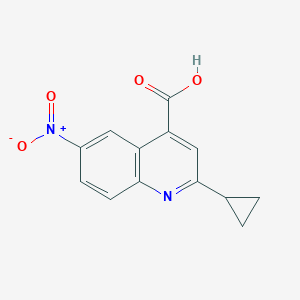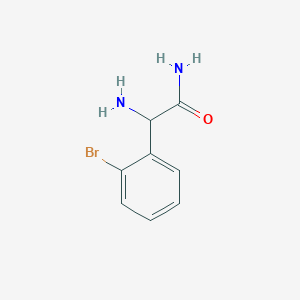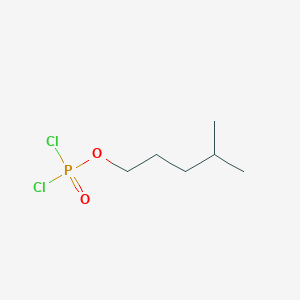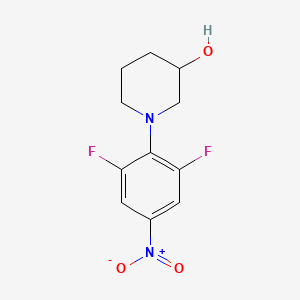
Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(2-iodophenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo analogs.
特性
分子式 |
C13H12BrNO3 |
|---|---|
分子量 |
310.14 g/mol |
IUPAC名 |
ethyl 3-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 |
InChIキー |
SRLYCHULXLHBFA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)



![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)






![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)
![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)
